molecular formula C10H23ClN2O B12500126 10-Aminodecanamide hydrochloride

10-Aminodecanamide hydrochloride

Cat. No.: B12500126
M. Wt: 222.75 g/mol
InChI Key: VXTHZLXODYMQCD-UHFFFAOYSA-N
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Description

10-Aminodecanamide hydrochloride: is a chemical compound with the molecular formula C10H23ClN2O. It is an amide derivative with an amino group attached to the decanamide chain. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Aminodecanamide hydrochloride typically involves the reaction of decanoic acid with ammonia or an amine to form the corresponding amide. This amide is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are typically used.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Decanoic acid and ammonia or amine are prepared in the required quantities.

    Reaction: The reaction is carried out in large reactors with controlled temperature and pressure.

    Purification: The product is purified using techniques such as crystallization or distillation to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions: 10-Aminodecanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: N-substituted amides or amines.

Scientific Research Applications

10-Aminodecanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Aminodecanamide hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the amide group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    10-Aminodecanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    Decanamide: Lacks the amino group present in 10-Aminodecanamide hydrochloride.

    10-Aminodecanol: Contains a hydroxyl group instead of an amide group.

Uniqueness: this compound is unique due to the presence of both an amino group and an amide group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H23ClN2O

Molecular Weight

222.75 g/mol

IUPAC Name

10-aminodecanamide;hydrochloride

InChI

InChI=1S/C10H22N2O.ClH/c11-9-7-5-3-1-2-4-6-8-10(12)13;/h1-9,11H2,(H2,12,13);1H

InChI Key

VXTHZLXODYMQCD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)N)CCCCN.Cl

Origin of Product

United States

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